homofuraneol - 27538-10-9

homofuraneol

Catalog Number: EVT-288830
CAS Number: 27538-10-9
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

homofuraneol, commonly known as homofuraneol, is a naturally occurring organic compound belonging to the furanone class. It is a key aroma compound found in various fruits, including strawberries and pineapples, and is also produced during the Maillard reaction, a complex series of chemical reactions that occur between amino acids and reducing sugars during cooking. [, ] This reaction gives rise to a wide range of flavor and aroma compounds, contributing to the characteristic taste and smell of many cooked foods.

Homofuraneol is particularly known for its potent caramel-like, sweet, and fruity aroma, which contributes significantly to the sensory profile of foods and beverages. [, , , ] Its presence, even in trace amounts, can significantly impact the overall flavor perception of a product. [, , ] Therefore, homofuraneol is widely used as a flavoring agent in the food industry. []

Synthesis Analysis

Homofuraneol can be synthesized through various methods. One common approach is the reaction of 3-hexyne-2,5-diol with appropriate reagents. [] This two-step synthesis involves the conversion of the diol to an intermediate compound, followed by cyclization and oxidation to yield homofuraneol.

Another method utilizes sucrose phosphorylase from Leuconostoc mesenteroides to catalyze transglucosylation from sucrose to 4-hydroxy-3(2H)-furanone derivatives, including homofuraneol. [] This enzymatic approach offers a more sustainable and environmentally friendly alternative to traditional chemical synthesis.

Molecular Structure Analysis

Homofuraneol exists as a mixture of two tautomers: 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one and 2-ethyl-4-hydroxy-5-methylfuran-3(2H)-one. [] These tautomers are in equilibrium, meaning they constantly interconvert. This tautomerism contributes to the compound's reactivity and diverse aroma profile.

The absolute configuration of these tautomers was determined using vibrational circular dichroism (VCD) spectroscopy and chemical relay reactions. [] This analysis provided valuable insights into the relationship between the stereochemistry of homofuraneol and its odor characteristics.

Physical and Chemical Properties Analysis

- Food and Beverage Industry: Homofuraneol is a valuable flavoring agent in a wide range of food and beverage products. []

- **Baked Goods:** It enhances the caramel notes in bread, pastries, and cookies. []- **Dairy Products:** Used in yogurt, ice cream, and desserts to impart a sweet, creamy flavor. []- **Beverages:** Added to coffee, tea, and alcoholic beverages to enhance their flavor profiles. []- **Confectionery:** Incorporated into candies, chocolates, and other sweets to provide a caramel or fruity note. []

- Flavor Research:

- **Aroma Profiling:**  Researchers use homofuraneol as a standard in gas chromatography-olfactometry (GC-O) analysis to identify and quantify aroma compounds in various food and beverage products. [, , , , , , , ] - **Sensory Studies:** Understanding the sensory perception of homofuraneol helps in developing food products with desired flavor profiles. [, , , ]- **Flavor Development:** Research into the formation and degradation of homofuraneol during food processing and storage helps optimize food quality and shelf-life. [, , , , ]
Applications
- **Fragrances:** Homofuraneol is used in trace amounts in perfumes and cosmetics to add a sweet, caramel-like note. []- **Agriculture:**  Research explores its potential use as a plant growth regulator or attractant for beneficial insects.
Future Directions
  • Biosynthesis Pathway Elucidation: Further research is needed to fully understand the biosynthetic pathway of homofuraneol in different organisms, paving the way for its production through biotechnological approaches. []

Furaneol (4-Hydroxy-2,5-dimethyl-3(2H)-furanone)

    Compound Description: Furaneol is a volatile organic compound that belongs to the furanone class. It possesses a characteristic caramel-like, sweet aroma and is commonly found in various fruits, including strawberries and pineapples, as well as in thermally processed foods. [, , , ] It is known for its low odor threshold, contributing significantly to the overall flavor profile of these foods. [, ] Studies have revealed that Furaneol's formation is closely linked to the Maillard reaction, a complex series of chemical reactions that occur between amino acids and reducing sugars, typically during heating. [, , ]

Sotolon (4,5-Dimethyl-3-hydroxy-2(5H)-furanone)

    Compound Description: Sotolon is another significant furanone derivative known for its intense, sweet aroma often described as reminiscent of curry, maple syrup, or burnt sugar. [, ] Like Furaneol, Sotolon is generated through the Maillard reaction during the thermal processing of food. [] It is a key aroma compound in various foods, including aged wines, Sherry, and fenugreek seeds. [, , ]

    Relevance: Sotolon, like homofuraneol, belongs to the furanone family of organic compounds. [] Although structurally similar, Sotolon exhibits a distinct odor profile compared to homofuraneol. [, ] Both compounds are important contributors to the sensory qualities of various food products, particularly those subjected to aging or thermal treatment. [, , ]

Norfuraneol (4-Hydroxy-5-methyl-3(2H)-furanone)

    Compound Description: Norfuraneol is a furanone compound found in various food products, including strawberries and wines. [, ] It is known to contribute to the overall fruity and caramel-like aroma profile of these products.

    Relevance: Norfuraneol is structurally related to homofuraneol, sharing the core furanone ring structure. [, ] They often co-occur in food products and contribute to their sensory characteristics.

Methional (3-(Methylthio)propanal)

    Compound Description: Methional is a volatile sulfur compound that plays a significant role in the aroma of various foods, including cheese, milk, and cooked potatoes. [, , , ] It is often associated with cooked, potato-like, or savory aromas. [, ] Methional's formation is linked to the Strecker degradation, a chemical reaction that occurs during the Maillard reaction.

    Relevance: Methional frequently appears alongside homofuraneol in studies investigating the aroma profiles of various food products, particularly those that undergo fermentation or thermal processing. [, , ] Both compounds are considered important contributors to the overall flavor profile of these products. [, ]

2,5-Dimethyl-3(2H)-furanone 4-O-α-D-glucopyranoside (DMF-G)

    Compound Description: DMF-G is a stable, odorless glucoside derivative of Furaneol produced through enzymatic transglucosylation using sucrose phosphorylase. [] Upon hydrolysis in the gut, DMF-G releases Furaneol and exhibits antioxidative activity. []

    Relevance: DMF-G is directly related to homofuraneol through its aglycone, Furaneol, which is a structural homologue. [, ] The enzymatic glucosylation of Furaneol to create a stable, odorless prodrug highlights the potential for modifying furanone compounds, including homofuraneol, for various applications in food technology and beyond. []

    Compound Description: 2E5MF-G and 5E2MF-G are stable, odorless glucoside derivatives of EHMF, synthesized using sucrose phosphorylase-catalyzed transglucosylation. [] These glucosides, upon hydrolysis, release EHMF and demonstrate antioxidative properties. []

    Relevance: 2E5MF-G and 5E2MF-G are directly related to homofuraneol as they are glucosides of EHMF (2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone), a structural isomer of homofuraneol. [, ] These glucosides demonstrate the possibility of creating stable, odorless prodrugs of furanones, including homofuraneol, for potential applications in food science and other fields. []

(2E)-Ethylidene-4-hydroxy-5-methyl-3(2H)-furanone (EDHMF)

    Compound Description: EDHMF is a substrate analog of HMMF (4-hydroxy-5-methyl-2-methylene-3(2H)-furanone), the direct precursor to Furaneol in the biosynthetic pathway. [] EDHMF is used in studies to understand the enzymatic mechanism of furanone formation, specifically the reduction of the exocyclic double bond by enone oxidoreductases. []

    Relevance: Although structurally different from homofuraneol, EDHMF is relevant as a tool to study the enzymatic formation of furanones. [] Understanding the biosynthesis of related furanones can provide insights into the formation and potential manipulation of homofuraneol in biological systems. []

4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF)

    Compound Description: HMMF is the direct precursor to HDMF (Furaneol) in the biosynthetic pathway. [] This highly reactive compound is converted to HDMF via a reduction reaction catalyzed by Fragaria x ananassa enone oxidoreductase (FaEO). []

    Relevance: While not structurally identical to homofuraneol, HMMF represents a key intermediate in the biosynthetic pathway of a related furanone, HDMF (Furaneol). [] Understanding the enzymatic transformations involved in this pathway can provide valuable information for the potential manipulation of homofuraneol production in biological systems. []

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHMF)

    Compound Description: EHMF, also known as ethyl furaneol, is a furanone compound that exists as a mixture of tautomers. [] It is structurally similar to HDMF (Furaneol) and shares its caramel-like aroma. [] EHMF is found in various food products, including strawberries and wines, and contributes to their sensory characteristics.

    Relevance: EHMF is a structural isomer of homofuraneol, differing only in the position of the ethyl group on the furanone ring. [] Studies have focused on separating and characterizing the different isomers of EHMF to understand the relationship between their structure and odor properties. [] This research can provide valuable insights into the sensory properties and potential applications of structurally related furanones like homofuraneol. []

Properties

CAS Number

27538-10-9

Product Name

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone

IUPAC Name

2-ethyl-4-hydroxy-5-methylfuran-3-one

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

InChI

InChI=1S/C7H10O3/c1-3-5-7(9)6(8)4(2)10-5/h5,8H,3H2,1-2H3

InChI Key

GWCRPYGYVRXVLI-UHFFFAOYSA-N

SMILES

CCC1C(=O)C(=C(O1)C)O

Solubility

Soluble in water; Insoluble in fats
Soluble (in ethanol)

Synonyms

2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone
4-HEMF
4-hydroxy-2-ethyl-5-methyl-3(2H)-furanone
4-hydroxy-5-ethyl-2-methyl-3(2H)-furanone
5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone
EHMF cpd

Canonical SMILES

CCC1C(=O)C(=C(O1)C)O

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